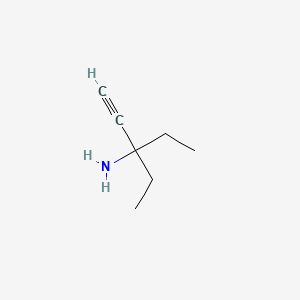

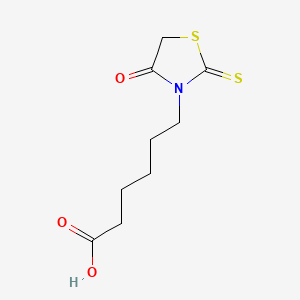

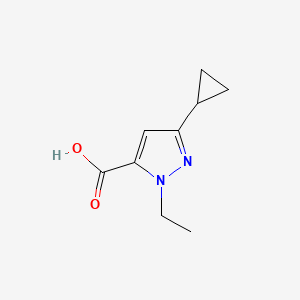

3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid" is a derivative of the 1H-pyrazole-5-carboxylic acid family, which is known for its diverse biological activities and potential use in medicinal chemistry. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can be functionalized to create a variety of compounds with different properties and activities .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through reactions such as cyclization. For example, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved through ester condensation, cyclization, and hydrolysis starting from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using cyclocondensation reactions under ultrasound irradiation, which significantly reduced reaction times and achieved high yields . Although these methods do not directly describe the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid, they provide insight into the general strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group and specific cell dimensions . These techniques are essential for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including cyclocondensation, functionalization, and selective synthesis. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to produce partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . Additionally, 1H-pyrazole-3-carboxylic acid derivatives can be converted into esters, amides, and other functionalized products through reactions with alcohols or N-nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrazole ring. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals. For example, the introduction of an ethyl group at the 1-position and a cyclopropyl group at the 3-position of the pyrazole ring could affect the compound's lipophilicity and, consequently, its biological activity .

Propriétés

IUPAC Name |

5-cyclopropyl-2-ethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-11-8(9(12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNYNHBRKZQZHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649329 |

Source

|

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

1170123-76-8 |

Source

|

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.